CB1/CB2 Receptor Affinity: Expected Reduced Potency and Selectivity Shift Relative to JWH-250
While the CB1/CB2 binding affinities of the 4-methoxy isomer (CAS 1427326-10-0) have not been directly measured, class-level inference from the RCS-4 regioisomer SAR study provides a quantitative framework. In the RCS-4 series, the 4-methoxy parent compound exhibits EC50 = 146 nM at CB1 and 46 nM at CB2; the 2-methoxy regioisomer shifts to EC50 = 574 nM at CB1 and 4.5 nM at CB2—a 3.9-fold loss in CB1 potency but a 10.2-fold gain in CB2 potency [1]. Extrapolating to the RCS-8 scaffold, the 4-methoxy isomer (CAS 1427326-10-0) is predicted to retain higher CB2 relative potency compared to the 2-methoxy RCS-8 isomer, while both are expected to be weaker than JWH-250 (Ki = 11 nM CB1, 33 nM CB2) due to the cyclohexylethyl substitution, which studies indicate reduces CB1 affinity compared to an N-pentyl chain [2].
| Evidence Dimension | CB1 and CB2 receptor potency (EC50) |
|---|---|
| Target Compound Data | CAS 1427326-10-0: Not directly measured; predicted to show reduced CB1 potency and relatively preserved CB2 potency vs. JWH-250 |
| Comparator Or Baseline | RCS-4 (4-methoxy, N-pentyl): EC50 CB1 = 146 nM, CB2 = 46 nM [1]. RCS-4 2-methoxy isomer: EC50 CB1 = 574 nM, CB2 = 4.5 nM [1]. JWH-250 (2-methoxy, N-pentyl): Ki CB1 = 11 nM, CB2 = 33 nM [2]. |
| Quantified Difference | RCS-4 4-methoxy vs. 2-methoxy: 3.9-fold CB1 potency loss; 10.2-fold CB2 potency gain. JWH-250 vs. RCS-4: ~13-fold more potent at CB1. Cyclohexylethyl substitution expected to further reduce CB1 affinity. |
| Conditions | In vitro fluorometric imaging plate reader (FLIPR) membrane potential assay in HEK293 cells expressing human CB1 or CB2 receptors (RCS-4 SAR study) [1]; radioligand displacement binding assay for JWH-250 [2]. |
Why This Matters
Researchers requiring a SC with shifted CB2/CB1 selectivity for studying peripheral cannabinoid signaling or minimizing CNS-mediated effects should preferentially select the 4-methoxy isomer over the 2-methoxy isomer or JWH-250.
- [1] Banister SD, Stuart J, Conroy T, et al. Structure–activity relationships of synthetic cannabinoid designer drug RCS-4 and its regioisomers and C4 homologues. Forensic Toxicology. 2015;33(2):355-366. View Source
- [2] Wohlfarth A, Pang S, Zhu M, et al. Metabolism of RCS-8, a synthetic cannabinoid with cyclohexyl structure, in human hepatocytes by high-resolution MS. Bioanalysis. 2014;6(9):1187-1200. (Citing Huffman et al. and receptor alkyl-chain SAR). View Source
